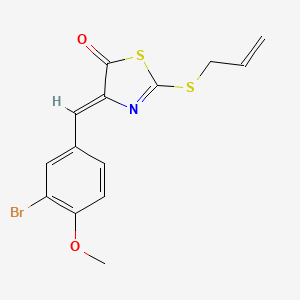
N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as BZS, is a chemical compound that has been extensively studied for its potential applications in various fields. BZS is a sulfonamide derivative of benzothiadiazole, which is a heterocyclic compound that contains a sulfur and nitrogen atom in its ring structure. BZS has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Applications De Recherche Scientifique
N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its potential applications in various fields. In the field of medicine, N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been found to exhibit anticancer, antifungal, and antibacterial properties. Studies have shown that N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has also been found to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
In addition to its medicinal properties, N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has also been studied for its potential applications in the field of optoelectronics. N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been found to exhibit fluorescence properties, which make it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood. However, studies have suggested that N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
In addition to its anticancer properties, N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has also been found to exhibit anti-inflammatory and antioxidant properties. Studies have shown that N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide inhibits the production of inflammatory cytokines and reduces oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is its broad spectrum of biological activity, which makes it a potential candidate for use in various applications. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities.
One limitation of N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is its potential toxicity, which requires careful handling and testing. Another limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer and fungal infections. Another direction is to explore its potential applications in the field of optoelectronics, particularly in the development of OLEDs and other optoelectronic devices. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 2-aminobenzenesulfonamide with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride to form the benzothiadiazole ring. The final step involves the reaction of the benzothiadiazole intermediate with sodium azide and copper sulfate to form the desired product, N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide.
Propriétés
IUPAC Name |
N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c22-26(23,17-12-6-10-15-18(17)20-25-19-15)21-14-9-4-5-11-16(14)24-13-7-2-1-3-8-13/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYFHKUWRWCNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5106540.png)
![2-(ethylthio)ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5106550.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5106555.png)
![3-phenyl-N-[1-(1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5106570.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5106572.png)
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106578.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5106581.png)
![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106591.png)
![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)


